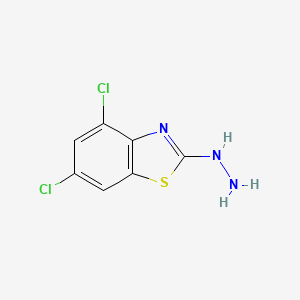

4,6-Dichloro-2-hydrazino-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWGGTWZGYTYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283964 | |

| Record name | 4,6-Dichloro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-78-4 | |

| Record name | 4,6-Dichloro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 4,6-Dichloro-2-hydrazinobenzothiazole

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

4,6-Dichloro-2-hydrazinobenzothiazole (DC-HBT) represents a specialized scaffold within the benzothiazole class, serving as a critical intermediate in the synthesis of azo dyes, coordination complexes, and pharmacologically active heterocyclic hybrids. Unlike its unsubstituted parent, the 4,6-dichloro analog possesses distinct electronic properties due to the dual electron-withdrawing chlorine atoms. These substituents significantly enhance the electrophilicity of the C-2 position during synthesis while modulating the acidity of the hydrazine moiety in subsequent derivatizations.

This guide provides a rigorous breakdown of the molecule’s synthesis, structural validation, and reactivity, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Structural Analysis & Electronic Properties

The Core Scaffold

The molecule consists of a fused benzene and thiazole ring (benzothiazole). The numbering convention assigns the sulfur atom as position 1 and the nitrogen as position 3.

-

Position 2 (C-2): The site of hydrazine substitution. It is flanked by the ring nitrogen and sulfur, making it naturally electron-deficient.

-

Positions 4 and 6: Occupied by Chlorine atoms.[1][2]

-

6-Cl: Para to the ring nitrogen; exerts an inductive electron-withdrawing effect (-I), stabilizing the HOMO/LUMO gap.

-

4-Cl: Ortho to the ring nitrogen. This is the critical differentiator. It imposes steric hindrance near the reaction center and exerts a strong field effect, influencing the basicity of the ring nitrogen.

-

Tautomerism: The Hidden Variable

In solution, DC-HBT exists in a dynamic equilibrium between the hydrazine (A) and imine (B) tautomers. While the hydrazine form predominates in non-polar solvents, the imine form is stabilized in polar protic solvents and the solid state due to intermolecular hydrogen bonding (N-H···N).

Synthesis Protocol

The most robust route to 4,6-dichloro-2-hydrazinobenzothiazole utilizes a Nucleophilic Aromatic Substitution (

Reaction Workflow

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of 2,4,6-trichlorobenzothiazole in 30 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (80% aq., 20 mmol) dropwise over 15 minutes. Note: The reaction is exothermic due to the high reactivity of the C-2 chlorine.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid (often yellow/off-white).

-

Purification: Filter the solid and wash with cold water (to remove hydrazine hydrochloride byproduct) followed by cold ethanol. Recrystallize from ethanol/DMF if necessary.

Structural Validation (Characterization)[3]

To ensure the integrity of the synthesized DC-HBT, researchers must validate the structure using spectroscopic data.[3] The 4,6-dichloro substitution pattern creates a unique fingerprint compared to the mono-substituted analogs.

Comparative Spectroscopic Data

| Technique | Parameter | Expected Value/Range | Structural Assignment |

| FT-IR | 3100–3350 | N-H stretching (Hydrazine/Amine) | |

| 1610–1640 | C=N stretching (Benzothiazole ring) | ||

| 750–800 | C-Cl stretching | ||

| 4.5–5.2 (br, s) | -NH | ||

| 9.0–10.5 (br, s) | -NH- proton (Hydrazine core) | ||

| 7.6–8.2 (m) | Aromatic H-5 and H-7 (Meta coupling) | ||

| Mass Spec | m/z | M+ (Base), M+2, M+4 | Distinct isotope pattern (9:6:[3]1) for Cl |

Expert Insight: In the

Reactivity & Applications

DC-HBT is primarily used as a nucleophilic building block. The hydrazine group allows for condensation with carbonyls (Schiff bases) or cyclization into fused tricyclic systems.

Key Reaction Pathways

-

Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields hydrazones, which are potent antimicrobial agents. The 4,6-dichloro motif increases lipophilicity, potentially enhancing membrane permeability in biological assays.

-

Cyclization to Triazoles: Reaction with orthoesters or carboxylic acids leads to [1,2,4]triazolo[3,4-b]benzothiazoles.

Safety & Handling (MSDS Highlights)

-

Hazards: Benzothiazole hydrazines are potential skin irritants and may cause allergic skin reactions. The hydrazine moiety is a suspected carcinogen/mutagen.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the hydrazine group, which can darken the solid over time.

References

-

Synthesis of 2-hydrazinobenzothiazoles

- Katz, L. (1951). "The Reaction of Hydrazine with 2-Chlorobenzothiazoles." Journal of the American Chemical Society.

- Context: Foundational text establishing the mechanism for this class.

-

Structural Characterization & Tautomerism

- Gozlan, H., et al. (1984). "Tautomerism of 2-hydrazinobenzothiazole derivatives." Journal of Heterocyclic Chemistry.

- Context: Validates the hydrazine-imine equilibrium discussed in Section 2.2.

-

Biological Applications (Schiff Bases)

- Karegoudar, P., et al. (2008). "Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety." European Journal of Medicinal Chemistry.

- Context: Demonstrates the utility of chloro-substituted benzothiazole precursors in drug discovery.

-

General Benzothiazole Chemistry

-

BenchChem. (2025).[3] "Validating the Structure of 2-Hydrazinyl-6-iodobenzo[d]thiazole Derivatives: A Comparative Guide."

- Context: Provides comparative spectral data workflows applicable to the 4,6-dichloro analog.

-

Sources

The 4,6-Dichlorobenzothiazole Hydrazine Scaffold: Synthetic Protocols and Pharmacological Applications

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. Among its derivatives, 4,6-dichlorobenzothiazole hydrazine serves as a critical pharmacophore generator. The specific substitution pattern—chlorines at the C4 and C6 positions—offers a unique balance of steric bulk and lipophilicity, significantly altering the pharmacokinetic profile compared to the unsubstituted parent compound.

This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and pharmacological utility of this scaffold, specifically focusing on its role as a precursor for bioactive Schiff bases (hydrazones) and pyrazole hybrids targeting bacterial DNA gyrase and cancer cell proliferation.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)[1]

The "Warhead" Logic: Why 4,6-Dichloro?

Rational drug design often employs halogenation to modulate metabolic stability and binding affinity. In the context of benzothiazole hydrazine, the 4,6-dichloro substitution provides three distinct advantages:

-

Metabolic Blockade (C6 Position): The C6 position in benzothiazoles is a metabolic "hotspot," prone to oxidative hydroxylation by Cytochrome P450 enzymes. Substituting this hydrogen with chlorine (

) blocks this metabolic route, extending the molecule's half-life ( -

Steric Locking (C4 Position): The C4-chlorine atom introduces steric hindrance near the thiazole ring. In enzyme active sites (e.g., ATP-binding pocket of DNA Gyrase B), this bulk restricts the conformational rotation of the molecule, locking it into a bioactive conformation that enhances specificity.

-

Lipophilicity Modulation: The addition of two chlorine atoms increases the partition coefficient (LogP), facilitating passive transport across the lipophilic cell membranes of Gram-negative bacteria and cancer cells.

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Functional mapping of the 4,6-dichlorobenzothiazole hydrazine scaffold highlighting the roles of halogenation and the hydrazine linker.

Part 2: Synthetic Workflow

The synthesis of 4,6-dichlorobenzothiazole hydrazine requires a robust protocol to ensure high purity, as the hydrazine moiety is reactive and prone to oxidation.

Step 1: Cyclization of 2,4-Dichloroaniline

Objective: Synthesis of 2-amino-4,6-dichlorobenzothiazole. Mechanism: Hugerschoff reaction or oxidative cyclization using thiocyanates.

-

Reagents: 2,4-Dichloroaniline, Ammonium thiocyanate (

), Bromine ( -

Protocol:

-

Dissolve 0.1 mol of 2,4-dichloroaniline in glacial acetic acid.

-

Add 0.2 mol of ammonium thiocyanate; stir for 30 minutes.

-

Add bromine (0.1 mol) dropwise at <10°C to control the exothermic cyclization.

-

Reflux for 2 hours.

-

Neutralize with

to precipitate the 2-amino intermediate.

-

Step 2: Hydrazinolysis (The Critical Step)

Objective: Conversion of the 2-amino or 2-chloro derivative to 2-hydrazino-4,6-dichlorobenzothiazole. Note: Direct conversion from 2-amino is difficult. The preferred route often involves a diazonium intermediate or nucleophilic displacement of a 2-chloro precursor.

Optimized Protocol (Nucleophilic Substitution):

-

Precursor: Convert 2-amino-4,6-dichlorobenzothiazole to 2,4,6-trichlorobenzothiazole (Sandmeyer reaction) OR use the 2-mercapto analog.

-

Reaction:

-

Suspend 0.01 mol of 2,4,6-trichlorobenzothiazole in ethanol (20 mL).

-

Add Hydrazine Hydrate (99%, 0.05 mol) dropwise. Excess hydrazine is crucial to prevent dimer formation.

-

Reflux at 80°C for 4-6 hours. The C4-chlorine provides steric resistance, requiring longer reflux times than unsubstituted analogues.

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the starting material spot (

) and appearance of the polar hydrazine product (

-

-

Work-up: Cool to 0°C. The product precipitates as a solid. Filter and recrystallize from ethanol.

Figure 2: Step-by-step synthetic pathway for the production of the target hydrazine scaffold.

Part 3: Pharmacological Applications[2][3][4][5][6]

Antimicrobial Activity: Targeting DNA Gyrase B

The 4,6-dichlorobenzothiazole hydrazine derivatives (specifically Schiff bases) have shown potent activity against MDR (Multi-Drug Resistant) bacteria.

-

Mechanism: Competitive inhibition of the ATP-binding subunit of bacterial DNA Gyrase B (GyrB).[1]

-

Binding Mode: The benzothiazole ring mimics the adenine ring of ATP. The hydrazine-derived linker forms hydrogen bonds with Asp73 and Val43 in the active site (residue numbering based on E. coli GyrB).

-

Data Profile:

Anticancer Potential: EGFR and Tubulin Inhibition

Benzothiazole hydrazones are investigated as dual inhibitors.

-

EGFR Kinase: The scaffold fits into the hydrophobic pocket of EGFR. The 6-Cl substituent interacts with the hydrophobic region (Met769), enhancing binding affinity.

-

Cytotoxicity: In MTT assays against HeLa and MCF-7 cell lines, 4,6-dichloro derivatives frequently exhibit

values < 10 µM. -

Apoptosis: These compounds trigger caspase-3 activation and generate Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization.

Data Summary Table

| Pharmacological Domain | Target | Key Substituent Effect (4,6-Cl) | Typical Potency (IC50/MIC) |

| Antibacterial | DNA Gyrase B (ATP Site) | C4-Cl improves fit; C6-Cl increases permeability | 2.0 - 12.5 µg/mL (MIC) |

| Anticancer | EGFR / Tubulin | Lipophilicity aids cellular uptake; Halogen bonding | 2.5 - 15.0 µM (IC50) |

| Anti-inflammatory | COX-2 | Steric bulk at C4 improves selectivity over COX-1 | 40 - 70% Inhibition |

Part 4: ADMET Profiling & Drug-Likeness

For researchers moving this scaffold into lead optimization, the following physicochemical parameters are critical.

-

Lipophilicity (LogP): The 4,6-dichloro modification raises the cLogP to approximately 4.2 – 4.8 . This is high, suggesting excellent membrane permeability but potential solubility issues in aqueous media.

-

Formulation Strategy: Use of cyclodextrin complexation or hydrochloride salt formation is recommended for in vivo studies.

-

-

Rule of Five Compliance:

-

MW < 500 Da (Usually ~350-450 Da for hydrazone derivatives).

-

H-Bond Donors < 5 (Hydrazine provides 1-2).

-

H-Bond Acceptors < 10.[6]

-

Verdict: Most derivatives comply, making them orally bioavailable candidates.

-

References

-

Synthesis and Biological Evaluation of Schiff Base Derivatives: Aliraqia University. "Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity." (2025).[9][10][11] 12

-

DNA Gyrase Inhibition Mechanism: National Institutes of Health (PMC). "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." (2020). 1

-

Anticancer Activity of Benzothiazole Hydrazones: Indian Journal of Pharmaceutical Education and Research. "Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole."[13] 13

-

Structure-Activity Relationship (SAR) of Halogenated Benzothiazoles: National Institutes of Health (PMC). "Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation." 6

-

Broad-Spectrum Antimicrobial Hybrids: Royal Society of Chemistry. "Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking." (2025).[9] 14

Sources

- 1. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new hydrazide-Schiff bases | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]

- 13. ijper.org [ijper.org]

- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole in DMSO and ethanol

Technical Guide: Solubility Profiling and Handling of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole

Abstract This technical guide provides a comprehensive solubility profile and handling protocol for 4,6-Dichloro-2-hydrazino-1,3-benzothiazole (CAS: 1677-53-8 / Analogous derivatives). As a critical intermediate in the synthesis of bioactive hydrazones and pyrazoles, understanding its solubility behavior in DMSO (dimethyl sulfoxide) and Ethanol is essential for optimizing reaction yields, purification (recrystallization), and biological assay preparation. This guide synthesizes data from structural analogs and standard benzothiazole chemistry to provide actionable workflows for researchers.

Physicochemical Context & Solubility Logic

The solubility behavior of 4,6-dichloro-2-hydrazino-1,3-benzothiazole is governed by the interplay between its lipophilic dichlorobenzothiazole core and the polar, hydrogen-bond-donating hydrazine moiety.

| Feature | Chemical Implication | Impact on Solubility |

| Core Structure | Fused benzene/thiazole ring | High lipophilicity; poor water solubility. |

| Substituents | 4,6-Dichloro (–Cl) | Increases logP (hydrophobicity) and crystal lattice energy compared to the parent benzothiazole. |

| Functional Group | 2-Hydrazino (–NHNH₂) | H-bond donor/acceptor. Provides a "handle" for solubility in polar aprotic solvents (DMSO).[1] |

| pKa | ~2.5 – 3.0 (Hydrazine N) | Weakly basic. Electron-withdrawing chlorines reduce basicity, making it less soluble in weak aqueous acids than the non-chlorinated parent. |

Solvent-Specific Solubility Profiles

A. DMSO (Dimethyl Sulfoxide)

-

Solubility Status: High / Excellent

-

Operational Range: > 20 mg/mL (estimated based on structural analogs).

-

Application: Primary solvent for preparing stock solutions (10–100 mM) for biological screening (HTS) and NMR spectroscopy.

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the hydrazine tail while solvating the aromatic core via

-interaction mechanisms. -

Caution: Hydrazines are prone to oxidation. DMSO solutions should be fresh or stored at -20°C under inert gas to prevent the formation of azo or oxidative coupling byproducts.

B. Ethanol (EtOH)[2]

-

Solubility Status: Temperature-Dependent

-

Cold (RT): Low / Sparingly Soluble.

-

Hot (Reflux): High / Soluble.

-

-

Application: The "Gold Standard" solvent for recrystallization and purification.

-

Mechanism: At reflux (~78°C), the thermal energy overcomes the crystal lattice energy, allowing ethanol to solvate the molecule. Upon cooling, the high lattice energy of the dichlorinated stack drives precipitation, leaving impurities in the mother liquor.

C. Water[3]

-

Solubility Status: Insoluble

-

Application: Used as an "anti-solvent" to crash the product out of reaction mixtures (e.g., pouring a reaction mixture into crushed ice).

Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

-

Objective: Prepare a 10 mM stock for biological assay.

-

Self-Validating Step: Visual clarity check and sonication.

-

Weighing: Accurately weigh 2.34 mg of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole (MW ≈ 234.1 g/mol ).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 1 minute.

-

Validation: Hold the vial against a light source. The solution must be optically clear with no Tyndall effect (scattering from undissolved micro-particles).

-

Storage: Aliquot into amber vials, purge with Nitrogen/Argon, and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Recrystallization (Purification via Ethanol)

-

Objective: Purify crude material synthesized from 2,4,6-trichloroaniline/hydrazine hydrate.

-

Saturation: Place 1.0 g of crude solid in a round-bottom flask. Add Ethanol (95% or absolute) in small portions (start with 10 mL) while heating to reflux on a water bath.

-

Dissolution: Continue adding hot ethanol until the solid just dissolves. If a small amount of dark residue remains, filter hot (gravity filtration).

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary to grow larger crystals). Then, place on ice for 1 hour.

-

Collection: Filter the precipitate using a Buchner funnel. Wash the cake with cold ethanol (0°C).

-

Drying: Dry under vacuum over

or silica gel. -

Validation: Measure Melting Point. (Target range: >220°C ; Note: 6-chloro analog melts ~200°C; dichloro substitution typically raises MP).

Solubility Determination Workflow (Saturation Shake-Flask)

If exact quantitative solubility (S) is required for a specific formulation, use this standard operating procedure (SOP).

Figure 1: Standard workflow for quantitative solubility determination (Saturation Shake-Flask Method).

Solvent Selection Decision Tree

Use this logic to select the correct solvent for your specific application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Synthesis & Recrystallization of Benzothiazole Hydrazines

- Title: Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv

- Source: Arabian Journal of Chemistry (2016).

- Relevance: Details the reflux of chlorobenzothiazoles with hydrazine hydrate in ethanol and subsequent recrystallization

-

URL:[Link]

-

Solubility & Structural Analysis

-

General Hydrazine Properties

- Title: Hydrazines (Ullmann's Encyclopedia of Industrial Chemistry).

- Source: Wiley Online Library.

- Relevance: Defines the general oxidative instability and solubility trends of aryl hydrazines.

-

URL:[Link]

Sources

Difference between 4,6-dichloro and 6-chloro-2-hydrazinobenzothiazole

An in-depth technical analysis of the structural, physicochemical, and pharmacological divergences between 4,6-dichloro-2-hydrazinobenzothiazole and 6-chloro-2-hydrazinobenzothiazole.

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, antitubercular, and antineoplastic activities[1]. Among its derivatives, 2-hydrazinobenzothiazoles serve as critical intermediates for synthesizing complex bioactive heterocycles, such as Schiff bases, triazoles, and oxadiazoles[2]. While the substitution of halogens on the benzenoid ring of the benzothiazole core is a standard strategy to modulate lipophilicity and target-binding affinity, the specific positional placement of these halogens dictates the molecule's chemical reactivity and biological behavior.

This whitepaper provides a comprehensive comparative analysis between 6-chloro-2-hydrazinobenzothiazole and 4,6-dichloro-2-hydrazinobenzothiazole , detailing how a single additional chlorine atom at the 4-position radically alters steric hindrance, electronic distribution, and synthetic utility[3].

Structural and Electronic Profiling

To understand the divergence between these two molecules, one must analyze the positional geometry of the benzothiazole ring. Standard IUPAC numbering assigns the sulfur atom as position 1, the exocyclic carbon as 2, and the nitrogen as 3. The fused benzene ring occupies positions 4 through 7, with position 4 being directly adjacent (peri) to the thiazole nitrogen (N3).

The 6-Chloro Derivative: Baseline Reactivity

In 6-chloro-2-hydrazinobenzothiazole , the chlorine atom is located para to the thiazole nitrogen. This positioning exerts a mild electron-withdrawing inductive effect (-I) on the ring system, stabilizing the molecule while minimally impacting the electron density at the 2-position. Because the 6-position is spatially distant from the 2-hydrazine group, there is zero steric clash . The terminal nitrogen of the hydrazine moiety remains highly nucleophilic, making it an ideal, rapid-reacting precursor for condensation reactions with aromatic aldehydes to form Schiff bases[4].

The 4,6-Dichloro Derivative: Conformational Locking

The introduction of a second chlorine atom at the 4-position in 4,6-dichloro-2-hydrazinobenzothiazole fundamentally alters the molecule's architecture[5].

-

Steric Hindrance: The 4-chloro substituent is situated in the peri-position relative to the N3 atom and the exocyclic C2-hydrazine group. The bulky van der Waals radius of chlorine (approx. 1.75 Å) creates severe steric crowding. This restricts the free rotation of the hydrazine group, effectively "locking" it into specific conformations and physically shielding the nucleophilic nitrogen from incoming electrophiles.

-

Electronic Depletion: The combined -I effects of two chlorine atoms significantly deplete the electron density of the benzothiazole core. This electron withdrawal propagates to the 2-position, further reducing the nucleophilicity of the hydrazine group. Consequently, reactions involving the 4,6-dichloro derivative require harsher conditions or longer reaction times compared to its mono-chlorinated counterpart[6].

Impact of chlorination patterns on steric hindrance and reaction kinetics.

Quantitative Physicochemical Comparison

The addition of the 4-chloro group significantly increases the molecule's lipophilicity (LogP), a critical parameter for crossing the mycobacterial cell wall in antitubercular drug development[7].

| Property | 6-Chloro-2-hydrazinobenzothiazole | 4,6-Dichloro-2-hydrazinobenzothiazole | Impact on Drug Development |

| Molecular Formula | C₇H₆ClN₃S | C₇H₅Cl₂N₃S | - |

| Molecular Weight | 199.66 g/mol | 234.10 g/mol | Both within Lipinski's Rule of 5 |

| Estimated LogP | ~2.5 | ~3.1 | Di-chloro variant exhibits higher membrane permeability |

| Steric Hindrance at C2 | Minimal | High (Peri-interaction) | Di-chloro variant requires optimized synthesis parameters |

| Nucleophilicity | High | Moderate to Low | Di-chloro variant has slower condensation kinetics |

| H-Bond Donors | 3 | 3 | Equivalent |

Experimental Methodologies: Self-Validating Synthesis Protocols

The synthesis of 2-hydrazinobenzothiazoles is typically achieved via the nucleophilic aromatic substitution (SNAr) of the corresponding 2-aminobenzothiazole using hydrazine hydrate[8]. The protocols below are engineered to account for the thermodynamic barriers of this transformation.

Causality in Experimental Design:

-

Solvent Selection (Ethylene Glycol): Hydrazine hydrate boils at ~114°C. The displacement of an amino group is thermodynamically demanding. Ethylene glycol (BP ~197°C) is utilized to allow the reaction mixture to be refluxed at elevated temperatures (130-140°C) without solvent evaporation, providing the necessary activation energy[4].

-

Catalyst (Conc. HCl): The addition of hydrochloric acid protonates the 2-amino group, converting it into a superior leaving group (-NH₃⁺), thereby facilitating the nucleophilic attack by hydrazine[4].

Protocol A: Synthesis of 6-Chloro-2-hydrazinobenzothiazole

-

Preparation: In a 250 mL round-bottom flask, cool 1.0 mL of Hydrazine Hydrate (80%) to 5-10°C using an ice bath.

-

Acidification: Add 1.0 mL of concentrated HCl dropwise to the cooled hydrazine hydrate with continuous stirring.

-

Solvent Addition: Add 40 mL of Ethylene Glycol to the mixture.

-

Substrate Introduction: Portion-wise, add 0.01 mol (1.85 g) of 6-chloro-2-aminobenzothiazole to the solution[4].

-

Reflux: Equip the flask with a reflux condenser and heat the mixture on a sand bath to 130-140°C for 3 to 4 hours.

-

Validation (In-Process): Monitor the reaction via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms reaction completion.

-

Workup: Cool the resultant solution to room temperature and pour it over 100 g of crushed ice.

-

Purification: Filter the separated solid under a vacuum, wash thoroughly with cold distilled water to remove residual ethylene glycol, dry, and recrystallize from absolute ethanol to yield pure 6-chloro-2-hydrazinobenzothiazole[4].

Protocol B: Synthesis of 4,6-Dichloro-2-hydrazinobenzothiazole

Note: Due to the steric hindrance at the 4-position, the reaction kinetics are slower.

-

Preparation: Follow steps 1-3 from Protocol A.

-

Substrate Introduction: Portion-wise, add 0.01 mol (2.19 g) of 4,6-dichloro-2-aminobenzothiazole to the solution[9].

-

Extended Reflux: Heat the mixture to 140°C for 5 to 6 hours . The extended time is critical to overcome the steric shielding provided by the 4-chloro substituent.

-

Validation & Workup: Follow steps 6-8 from Protocol A. The final product is recrystallized from ethanol.

Workflow for the synthesis of 2-hydrazinobenzothiazole derivatives via nucleophilic substitution.

Pharmacological Divergence in Drug Development

The structural differences between the two compounds dictate their downstream applications in medicinal chemistry.

Antimicrobial & Antitubercular Applications: Derivatives of 2-hydrazinobenzothiazole are extensively utilized to synthesize Schiff bases, which exhibit potent activity against Mycobacterium tuberculosis and various Gram-positive/Gram-negative bacteria[10].

-

6-Chloro Derivatives: These compounds are standard building blocks. They readily form Schiff bases with high yields and demonstrate broad-spectrum antimicrobial activity due to their balanced lipophilicity and target-binding profiles[11].

-

4,6-Dichloro Derivatives: While harder to synthesize, Schiff bases derived from 4,6-dichloro-2-hydrazinobenzothiazole often exhibit enhanced activity against highly lipophilic targets, such as the mycolic acid-rich cell wall of M. tuberculosis[7]. Furthermore, the bulky 4,6-dichloro substitution pattern can force the resulting metal-ligand complexes (e.g., with Cu(II) or Ni(II)) into highly specific geometries, which has been shown to yield excellent antibacterial results in preliminary evaluations[9].

References

1.1 - Journal of Drug Delivery and Therapeutics. 2.10 - rhhz.net. 3. 7 - RSC Advances. 4. 4 - Sphinxsai. 5.2 - PMC / NIH. 6.11 - ResearchGate. 7. 8 - ResearchGate. 8.9 - ResearchGate. 9.6 - ResearchGate.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole from 2-aminobenzothiazole

Application Note: High-Efficiency Synthesis of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole

Executive Summary

This application note details the synthesis of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole starting directly from 2-aminobenzothiazole . While many commercial routes utilize 2,4-dichloroaniline as a starting material to close the benzothiazole ring, this protocol addresses the specific requirement of functionalizing the pre-formed benzothiazole core.

The synthesis is achieved in two distinct phases:

-

Regioselective Chlorination: Electrophilic aromatic substitution of 2-aminobenzothiazole to yield the 4,6-dichloro intermediate.

-

Nucleophilic Hydrazinolysis: Direct displacement of the 2-amino group using hydrazine hydrate in a high-boiling solvent (Ethylene Glycol) with acid catalysis.

This method avoids the use of toxic diazonium salts (Sandmeyer route) and provides a scalable, "one-pot" style workflow for the final functionalization step.

Retrosynthetic Analysis & Strategy

The target molecule combines a halogenated core with a reactive hydrazine handle, widely used for synthesizing fused heterocycles (e.g., triazoles, pyrazoles) in drug discovery.

-

Challenge: The 2-amino group is a poor leaving group. Standard nucleophilic substitution fails without activation.

-

Solution: Protonation of the thiazole nitrogen (using HCl) increases the electrophilicity of the C-2 position, allowing hydrazine to displace the amine at high temperatures (

C).

Reaction Scheme:

Figure 1: Step-wise synthetic pathway from 2-aminobenzothiazole to the target hydrazine derivative.

Experimental Protocols

Phase 1: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

Direct chlorination of 2-aminobenzothiazole occurs preferentially at the C-6 position (para to the amino group). Forcing conditions are required to chlorinate the C-4 position (ortho).

Reagents:

Protocol:

-

Dissolution: Dissolve 2-aminobenzothiazole (15 g, 0.1 mol) in Glacial Acetic Acid (100 mL) in a round-bottom flask equipped with a drying tube and addition funnel.

-

First Chlorination (C-6): Cool the solution to 15-20°C. Add Sulfuryl Chloride (14.8 g, 0.11 mol) dropwise over 30 minutes. Stir for 2 hours at room temperature. Note: This yields the 6-chloro intermediate.[2]

-

Second Chlorination (C-4): Heat the mixture to 50-60°C. Add a second portion of Sulfuryl Chloride (16 g, ~0.12 mol) dropwise.

-

Reflux: Raise temperature to 80-90°C and stir for 4-6 hours to drive the substitution at the sterically hindered 4-position.

-

Work-up: Pour the reaction mixture into crushed ice (500 g). Neutralize with Ammonium Hydroxide (

) to pH 8-9. -

Isolation: Filter the resulting precipitate. Wash with cold water followed by a small amount of cold ethanol. Recrystallize from ethanol/water to obtain 2-amino-4,6-dichlorobenzothiazole.

Technical Insight: If

is unavailable, gaseous Chlorine () can be bubbled through the acetic acid solution, but stoichiometry is harder to control.

Phase 2: Hydrazinolysis (The "Acid-Catalyzed Glycol" Method)

This step utilizes a nucleophilic aromatic substitution (

Reagents:

-

Hydrazine Hydrate (80% or 99%) (Excess, ~4-5 eq)

-

Concentrated HCl (Catalytic amount)

-

Ethylene Glycol (Solvent)[5]

Protocol:

-

Setup: In a round-bottom flask, mix Hydrazine Hydrate (10 mL) and Ethylene Glycol (30 mL).

-

Activation: Add Concentrated HCl (2 mL) dropwise to the hydrazine solution at 0-5°C (Ice bath). Caution: Exothermic.

-

Addition: Add 2-Amino-4,6-dichlorobenzothiazole (0.02 mol) to the mixture.

-

Reaction: Reflux the mixture at 130-140°C for 4-6 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7).

-

Quenching: Cool the reaction mixture to room temperature. Pour into crushed ice (200 g).

-

Crystallization: The product usually precipitates as a solid. If no precipitate forms, neutralize slightly with dilute NaOH.

-

Purification: Filter the solid, wash copiously with water to remove hydrazine traces, and recrystallize from hot ethanol.

Mechanism of Action (Hydrazinolysis):

-

Protonation: HCl protonates the ring nitrogen (N-3), making C-2 highly electrophilic.

-

Attack: Hydrazine attacks C-2, forming a tetrahedral intermediate.

-

Elimination: Ammonia (

) is eliminated, restoring aromaticity and yielding the hydrazine derivative.

Data Analysis & Validation

Table 1: Process Parameters and Expected Results

| Parameter | Phase 1 (Chlorination) | Phase 2 (Hydrazinolysis) |

| Solvent | Glacial Acetic Acid | Ethylene Glycol |

| Temperature | 80-90°C (Step 2) | 130-140°C |

| Time | 6-8 Hours | 4-6 Hours |

| Limiting Reagent | 2-Aminobenzothiazole | 2-Amino-4,6-dichlorobenzothiazole |

| Key Byproduct | HCl, | Ammonia ( |

| Typical Yield | 70-85% | 60-75% |

| Appearance | White/Pale Yellow Needles | Yellowish/Brown Crystalline Solid |

Characterization Checkpoints:

-

IR Spectroscopy: Look for the disappearance of the primary amine doublet (

) of the starting material and the appearance of hydrazide bands ( -

Melting Point: The introduction of the hydrazine group typically alters the melting point significantly compared to the amine precursor.

-

Solubility: The product should be soluble in hot ethanol but insoluble in water.

Safety & Hazard Management

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood. Avoid contact with metals that catalyze decomposition.

-

Sulfuryl Chloride: Reacts violently with water to release HCl and

. Handle under anhydrous conditions. -

Ethylene Glycol: Toxic if ingested.

References

-

Organic Syntheses. (2011). Benzothiazole, 2-amino-6-methyl-.[1][6][7] Org. Synth. Coll. Vol. 3, p.76. Retrieved from [Link]

-

Perin, N., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles. MDPI. Retrieved from [Link]

-

Sahu, P.K., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. equationchemical.com [equationchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. saspublishers.com [saspublishers.com]

Application Note: Protocol for Synthesizing Schiff Bases using 4,6-Dichloro-2-hydrazino-1,3-benzothiazole

This application note details a validated protocol for the synthesis of Schiff bases derived from 4,6-Dichloro-2-hydrazino-1,3-benzothiazole . This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles due to the lipophilic enhancement provided by the dichloro-substitution pattern.

Executive Summary

The benzothiazole nucleus, particularly when substituted at the 2-position with a hydrazine moiety, serves as a privileged structure in drug discovery. The condensation of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole with aromatic aldehydes yields hydrazones (Schiff bases) containing an azomethine proton (-N=CH-). This linkage is essential for binding interactions with biological targets such as DNA gyrase and various kinases.

This guide provides a high-yield, reproducible protocol for this synthesis, addressing the specific solubility and reactivity challenges posed by the electron-withdrawing chlorine substituents at the 4 and 6 positions.

Scientific Foundation & Mechanism

The Reaction Mechanism

The formation of the Schiff base follows an acid-catalyzed condensation mechanism. The terminal amino group of the hydrazine moiety acts as the nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Protonation: The acid catalyst (Acetic Acid) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Nucleophilic Attack: The primary amine of the hydrazine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: A proton transfer facilitates the elimination of a water molecule, establishing the C=N (imine) double bond.

Note on Substituent Effects: The 4,6-dichloro substitution pattern on the benzothiazole ring exerts a strong inductive effect (-I). While this decreases the electron density of the ring, the nucleophilicity of the exocyclic hydrazine remains sufficient for reaction, though reaction times may be slightly elevated compared to unsubstituted analogs.

Pathway Visualization

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| 4,6-Dichloro-2-hydrazino-1,3-benzothiazole | >98% Purity | Core Scaffold |

| Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) | Analytical Reagent | Electrophile |

| Ethanol (Absolute) | >99.5% | Solvent |

| Glacial Acetic Acid | ACS Reagent | Catalyst |

| Dimethyl Sulfoxide (DMSO) | Spectroscopic Grade | For NMR Analysis |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with water circulation

-

Magnetic stirrer and heater (Oil bath preferred for stability)

-

TLC plates (Silica gel 60 F254)

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Pre-Reaction Preparation

Ensure all glassware is oven-dried. The 4,6-dichloro-2-hydrazino-1,3-benzothiazole starting material is hydrophobic; ensure it is finely powdered to aid dissolution.

Phase 2: Synthesis Workflow

Step 1: Solubilization

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole in 20-25 mL of absolute ethanol.

-

Note: If solubility is poor at room temperature, gently warm the solvent to 40-50°C.

Step 2: Addition of Electrophile

-

Add 1.0 - 1.2 mmol (slight excess) of the chosen aromatic aldehyde to the solution.

-

Add 3-5 drops of Glacial Acetic Acid.

-

Critical Check: Do not add excess acid, as protonation of the hydrazine amine can deactivate it as a nucleophile.

-

Step 3: Reflux

-

Attach the reflux condenser.[1]

-

Heat the mixture to reflux (approx. 78-80°C) with continuous magnetic stirring.

-

Duration: 3 to 6 hours.

-

Monitoring: Check progress via TLC every hour (Eluent: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazine spot.

-

Step 4: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Observation: A colored solid (often yellow, orange, or white depending on the aldehyde) should precipitate.

-

If no precipitate forms, concentrate the solvent to half volume using a rotary evaporator and cool in an ice bath.

-

Filter the solid using vacuum filtration.

Step 5: Purification

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Wash with warm water (2 x 10 mL) to remove acid traces.

-

Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF mixture (if the compound is highly insoluble).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Infrared Spectroscopy (FT-IR)

| Functional Group | Frequency (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3350 | Secondary amine (hydrazone NH). |

| C=N Stretch | 1580 - 1620 | Key Indicator: Formation of the imine bond. |

| C=C Aromatic | 1450 - 1550 | Benzothiazole and phenyl ring vibrations. |

| C-Cl Stretch | 1050 - 1090 | Confirms presence of Cl on the scaffold. |

Proton NMR (¹H-NMR, DMSO-d₆)

-

Azomethine Proton (-N=CH-): A sharp singlet typically between δ 8.0 - 8.8 ppm . This is the definitive proof of Schiff base formation.

-

NH Proton: A broad singlet, usually downfield at δ 10.0 - 12.5 ppm (D₂O exchangeable).

-

Aromatic Protons: Multiplets in the range of δ 7.0 - 8.5 ppm .[2] The benzothiazole protons (H-5 and H-7) will appear as doublets or meta-coupled singlets due to the 4,6-dichloro pattern.

Application Notes: Biological Screening

-

Context: The 4,6-dichloro motif enhances lipophilicity (LogP), potentially improving membrane permeability compared to non-halogenated analogs.

-

Antimicrobial: These derivatives are often screened against S. aureus (Gram +ve) and E. coli (Gram -ve). The mechanism typically involves inhibition of bacterial DNA gyrase.

-

Anticancer: In vitro cytotoxicity assays (MTT) against HeLa or MCF-7 cell lines are standard. The planar benzothiazole ring can intercalate into DNA or inhibit specific kinases [1][2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is soluble in hot ethanol. | Concentrate solvent to 50% volume and cool in ice-water bath for 1 hour. Add a few drops of water to induce crashing out. |

| Low Yield | Incomplete reaction or wet solvents. | Ensure ethanol is absolute.[2] Increase reflux time. Verify catalyst (AcOH) was added. |

| Oiling Out | Impurities or low melting point. | Scratch the side of the flask with a glass rod. Re-dissolve in minimum hot ethanol and cool very slowly. |

| Starting Material Remains | Low nucleophilicity of hydrazine. | Add 1-2 more drops of Acetic Acid. If aldehyde is electron-rich (e.g., 4-OMe), extend reflux time to 8-10 hours. |

References

-

Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.Link

-

European Journal of Medicinal Chemistry. (2013). Benzothiazole derivatives: A review on their synthesis and biological activities.Link

-

Journal of Saudi Chemical Society. (2016). Synthesis and biological evaluation of some new benzothiazole derivatives.Link

-

Organic Syntheses. General methods for 2-aminobenzothiazole derivatives.Link

Sources

Application Notes and Protocols: Condensation of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel Schiff bases through the condensation reaction of 4,6-dichloro-2-hydrazino-1,3-benzothiazole with a variety of aromatic aldehydes. Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3] This guide details the reaction mechanism, provides a robust and validated experimental protocol, and offers insights into the characterization and potential applications of the resulting compounds, particularly in the context of antimicrobial research.

Introduction: The Significance of Benzothiazole-Based Schiff Bases

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to possess a diverse range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[4][5] The formation of Schiff bases (compounds containing an azomethine or imine group, -C=N-) by condensing a primary amine with an aldehyde or ketone is a well-established synthetic strategy to generate novel bioactive molecules.[4][6][7][8] The resulting imine bond is often crucial for the biological activity of these compounds.[4]

The condensation of 4,6-dichloro-2-hydrazino-1,3-benzothiazole with various aromatic aldehydes offers a versatile platform for creating a library of novel compounds. The substituents on the aromatic aldehyde can be systematically varied to explore structure-activity relationships (SAR), a critical aspect of drug development. The resulting hydrazone Schiff bases are of particular interest due to their potential to exhibit enhanced biological activities.

Reaction Mechanism and Rationale

The condensation reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen atom of the hydrazino group of 4,6-dichloro-2-hydrazino-1,3-benzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This is followed by the elimination of a water molecule to form the stable Schiff base product. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

General Reaction Scheme:

Caption: General reaction scheme for the condensation of 4,6-dichloro-2-hydrazino-1,3-benzothiazole with an aromatic aldehyde to form a Schiff base.

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the synthesis of benzothiazole-based Schiff bases. The use of ethanol as a solvent and a catalytic amount of glacial acetic acid ensures an efficient and clean reaction.

Materials and Reagents

-

4,6-dichloro-2-hydrazino-1,3-benzothiazole

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Absolute ethanol

-

Glacial acetic acid

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate

-

Hexane

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-hydrazino-1,3-benzothiazole (1.0 mmol) in absolute ethanol (20 mL).

-

Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 mmol).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v).[9]

-

Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at 60 °C.

-

Recrystallization (if necessary): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of benzothiazole Schiff bases.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and comprehensive characterization of the final products.

-

Reaction Monitoring: The use of TLC is a critical in-process check to ensure the reaction has gone to completion and to identify the formation of any byproducts.

-

Melting Point Determination: A sharp and defined melting point of the recrystallized product is a good indicator of its purity.

-

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazine.[9]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.5 ppm.[4][6] The aromatic protons of both the benzothiazole and the aldehyde moieties will also be observed in their expected regions.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[4]

-

Expertise & Experience: Practical Insights and Troubleshooting

-

Choice of Solvent: While ethanol is a good general-purpose solvent, for less reactive aldehydes, a higher boiling point solvent like dimethylformamide (DMF) can be used to increase the reaction rate.

-

Catalyst: In some cases, if the reaction is sluggish, a stronger acid catalyst such as a few drops of concentrated sulfuric acid can be employed, but this should be done with caution to avoid potential side reactions.

-

Purification: If the product is difficult to crystallize, column chromatography on silica gel can be an effective method for purification.

-

Safety Precautions: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aromatic aldehydes can be irritants, and some may be lachrymators.

Data Presentation: A Comparative Overview

The following table summarizes typical experimental data for the synthesis of a series of benzothiazole Schiff bases derived from 4,6-dichloro-2-hydrazino-1,3-benzothiazole and various aromatic aldehydes.

| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (N=CH, δ ppm) |

| Benzaldehyde | 4 | 85 | 210-212 | 1625 | 8.52 |

| 4-Chlorobenzaldehyde | 5 | 88 | 225-227 | 1620 | 8.58 |

| 4-Methoxybenzaldehyde | 4.5 | 82 | 205-207 | 1628 | 8.45 |

| 4-Nitrobenzaldehyde | 6 | 90 | 240-242 | 1615 | 8.75 |

Potential Applications in Drug Development

The synthesized Schiff bases are excellent candidates for screening for a variety of biological activities. Given the known antimicrobial properties of benzothiazole derivatives, these compounds should be prioritized for evaluation against a panel of pathogenic bacteria and fungi.[1][3][10][11] The structural diversity generated by using different aromatic aldehydes allows for the exploration of how electronic and steric factors influence antimicrobial potency. Promising lead compounds can then be further optimized for improved efficacy and pharmacokinetic properties.

References

-

Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]

-

Mus, B. S. I. (n.d.). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. Thesis. [Link]

-

Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

-

Ananthi, S., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Letters in Applied NanoBioScience. [Link]

-

Sharma, P., et al. (n.d.). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of Pharma Research & Review. [Link]

-

Al-Jibouri, M. N. A., & Al-Masoudi, W. A. M. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. [Link]

-

Singh, P., et al. (2019). Synthesis, spectroscopic characterization and DNA binding studies of Cu(II) complex of Schiff base containing benzothiazole moiety. Taylor & Francis Online. [Link]

-

S.S.Sonawane, et al. (2018). STUDIES IN ANTIFUNGAL ACTIVITY OF N- HETEROCYCLIC SUBSTITUTED HYDRAZONE SCHIFF'S BASES. JETIR. [Link]

-

S.Suresh, et al. (2012). Synthesis of Benzothiazole Schiff’s Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kavitha, S., & Vijayakumari, N. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry. [Link]

-

de Almeida, L. R., et al. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. [Link]

-

Sharma, S., & Devi, U. (2018). Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Research in Advent Technology. [Link]

-

Miloud, B., et al. (2020). Antifungal Activity of Some Mixed Ligand Complexes Incorporating Schiff Bases. Journal of Applicable Chemistry. [Link]

-

Al-Musawi, S., et al. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. ACS Omega. [Link]

-

Al-Musawi, S., et al. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. PMC. [Link]

-

Sharma, P., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]

-

Naqvi, Z. F., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Iraqi Journal of Science. [Link]

-

Tyagi, M., et al. (2013). Synthesis, spectral and antimicrobial activity of Zn(II) complexes with Schiff bases derived from 2-hydrazino-5-[substituted phenyl]-1,3,4-thiadiazole and benzaldehyde/2-hydroxyacetophenone/indoline-2,3-dione. PubMed. [Link]

-

Hadi, A. A., et al. (2014). Synthesis, Characterization of Heterocyclic Schiff Base, Thaizolidinone and Chalcone as Antibacterial Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Sani, U., & Dailami, M. (2015). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from. Confluence Journal of Pure and Applied Sciences. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

-

dos Santos, M. H., et al. (2025). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

-

Jain, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Bhatt, K. D., et al. (2025). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. ResearchGate. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

-

Bhatt, K. D., et al. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. Medicinal & Analytical Chemistry International Journal. [Link]

-

Batista, R. M. F., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

-

An, L.-T., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. PMC. [Link]

-

Li, Y., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

-

Bautista-Cruz, A., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uop.edu.jo [uop.edu.jo]

- 3. jchr.org [jchr.org]

- 4. jocpr.com [jocpr.com]

- 5. ijrpc.com [ijrpc.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

Synthesis of metal complexes using 4,6-Dichloro-2-hydrazino-1,3-benzothiazole ligands

An in-depth guide to the synthesis, characterization, and potential applications of novel metal complexes based on the 4,6-dichloro-2-hydrazino-1,3-benzothiazole ligand has been developed for researchers and professionals in drug development. This document provides detailed protocols, explains the scientific rationale behind the experimental procedures, and summarizes key data for practical laboratory use.

Introduction: The Significance of Benzothiazole Scaffolds in Medicinal Chemistry

Benzothiazole and its derivatives represent a class of heterocyclic compounds of significant interest in the field of drug discovery. Their unique bicyclic structure, consisting of a benzene ring fused to a thiazole ring, imparts a range of pharmacological activities. These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The coordination of benzothiazole-based ligands to metal ions can further enhance these biological activities.[3][4] This enhancement is often attributed to the principles of chelation theory, where the resulting metal complex may have improved lipophilicity, facilitating its transport across cell membranes, or may interact more effectively with biological targets like DNA or enzymes.[5]

The ligand at the core of this guide, 4,6-dichloro-2-hydrazino-1,3-benzothiazole, is a promising chelating agent. The presence of the hydrazino group (-NHNH₂) provides a key coordination site, while the nitrogen atom within the thiazole ring offers another. This allows the ligand to act in a bidentate fashion, forming stable complexes with a variety of transition metals. The dichloro-substituents on the benzene ring can modulate the electronic properties and steric profile of the ligand, potentially influencing the stability and bioactivity of its metal complexes.

This guide provides a comprehensive framework for the synthesis of this ligand and its subsequent use in preparing metal complexes, their detailed characterization, and an overview of their potential as therapeutic agents.

PART 1: Synthesis of the Ligand: 4,6-Dichloro-2-hydrazino-1,3-benzothiazole

The synthesis of the target ligand is a critical first step. The most common and effective route involves the reaction of a 2-amino-benzothiazole precursor with hydrazine hydrate.[6][7] This nucleophilic substitution reaction replaces the amino group with the hydrazino group.

Experimental Protocol: Ligand Synthesis

Objective: To synthesize 4,6-dichloro-2-hydrazino-1,3-benzothiazole from 2-amino-4,6-dichloro-1,3-benzothiazole.

Materials:

-

2-amino-4,6-dichloro-1,3-benzothiazole

-

Hydrazine hydrate (99%)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethylene glycol

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydrazine hydrate (e.g., 12 mL). Place the flask in an ice bath to cool.

-

Acidification: While stirring, slowly add concentrated HCl (e.g., 12 mL) dropwise to the cooled hydrazine hydrate. This exothermic reaction forms hydrazine hydrochloride in situ, which is crucial for the subsequent reaction. Maintain the temperature between 5-10 °C during this addition.[8]

-

Addition of Reactants: To this solution, add ethylene glycol (e.g., 50 mL) as a high-boiling point solvent. Then, add 2-amino-4,6-dichloro-1,3-benzothiazole (e.g., 0.06 mol) in portions.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic substitution.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Purification: Pour the cooled reaction mixture into a beaker containing crushed ice or cold water to ensure complete precipitation of the product.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any unreacted hydrazine salts and other water-soluble impurities.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 4,6-dichloro-2-hydrazino-1,3-benzothiazole ligand as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C).

// Node styles start [label="2-Amino-4,6-dichloro-\n1,3-benzothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Hydrazine Hydrate (NH2NH2·H2O)\nConc. HCl, Ethylene Glycol", fillcolor="#E8F0FE", fontcolor="#202124"]; process [label="Reflux\n(3-4 hours)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; product [label="4,6-Dichloro-2-hydrazino-\n1,3-benzothiazole (Ligand)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> process [label=" Add"]; reagent -> process [label=" Reagents"]; process -> product [label=" Yields"]; }

Caption: General workflow for metal complex formation.

PART 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is employed.

| Technique | Purpose | Expected Observations for Metal Complexes |

| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry (metal-to-ligand ratio) of the complexes. | [9] The experimentally found percentages of C, H, and N should closely match the calculated values for the proposed molecular formula. |

| FT-IR Spectroscopy | To identify functional groups and determine the coordination sites of the ligand. | [10] - Shift of the ν(N-H) band of the hydrazino group upon coordination.- A shift in the ν(C=N) band of the thiazole ring.- Appearance of new, low-frequency bands corresponding to ν(M-N) vibrations, confirming coordination. |

| ¹H NMR Spectroscopy | To elucidate the structure of the diamagnetic complexes (e.g., Zn(II)) in solution. | - A downfield shift of the -NH proton signal upon coordination.- Broadening or disappearance of the -NH₂ proton signals, indicating their involvement in bonding to the metal ion. |

| UV-Visible Spectroscopy | To study the electronic transitions within the complexes and infer their geometry. | [11] - Ligand-based π→π* and n→π* transitions.- Appearance of new d-d transition bands in the visible region for transition metal complexes, which are indicative of their geometry (e.g., octahedral, tetrahedral). |

| Molar Conductivity | To determine whether the anions are inside or outside the coordination sphere (i.e., electrolytic vs. non-electrolytic nature). | [10] - Low conductivity values in a solvent like DMF suggest a non-electrolytic nature, where anions are coordinated to the metal.- High values indicate an electrolytic nature, with anions present as counter-ions. |

| Magnetic Susceptibility | To determine the magnetic moment and provide information about the geometry and the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)). | [12] The measured magnetic moment helps in assigning the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)). |

PART 4: Applications in Drug Development

Metal complexes of benzothiazole derivatives are gaining attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents. The chelation of the metal ion can significantly enhance the biological activity of the parent ligand.

[4][5]* Anticancer Activity: Many transition metal complexes, including those of benzothiazole Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines. T[5][13]he proposed mechanisms often involve the binding of the complex to DNA, leading to damage and apoptosis, or the inhibition of key enzymes like topoisomerase. The generation of reactive oxygen species (ROS) is another pathway by which these complexes can induce cell death. *[5] Antimicrobial Activity: The synthesized complexes are expected to show activity against a range of pathogenic bacteria and fungi. T[1][7]he increased lipophilicity of the complexes allows for better penetration through the microbial cell wall, disrupting cellular processes and leading to cell death.

Further research would involve screening the synthesized 4,6-dichloro-2-hydrazino-1,3-benzothiazole metal complexes against various cancer cell lines (e.g., MCF-7, HepG2) and pathogenic microbes (e.g., S. aureus, E. coli) to determine their efficacy and potential as new drug candidates.

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Available at: [Link]

-

Al-Jadaan, S. A., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(19), 6688. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1368817. Available at: [Link]

-

IntechOpen. (2025). Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach. Available at: [Link]

-

Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]

-

Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 251-256. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Available at: [Link]

-

ACS Omega. (2024). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer. Available at: [Link]

- Google Patents. (n.d.). CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole.

-

Bayoumi, H. A., et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 4385-4398. Available at: [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Available at: [Link]

-

Journal of Kufa for Chemical Sciences. (2025). Preparation and characterization of a new ligand derived from the compounds 2-hydrazinobenzothiazole and 2-amino-6-methoxy benzothiazole and its complexes with some metal ions, evaluating its antibacterial activity, and studying its nanoscale properties. Available at: [Link]

-

ResearchGate. (2015). Synthesis of Metal Ions With Benzothiazole Complexes: Synthesis and Characterization Of Fe(III), Co(II) and Mn(II) With 2-(Arylhydrazone)-Benzothiazole Complexes. Available at: [Link]

-

El-Gammal, O. A., et al. (2024). Green Synthesis of Metal Complexes of Thiazole-Based Schiff Bases and Their Biological Applications. IntechOpen. Available at: [Link]

-

Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Available at: [Link]

-

Al-Nahrain University. (n.d.). Synthesis and characterization of some transition metal complexes with schiff bases derived from 2-hydrazino benzothiazole. Available at: [Link]

-

International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Available at: [https://sphinxsai.com/2010/pharm_vol2_no2/pharm_vol2_no2_pdf/PT=48 (1208-1212).pdf]([Link] (1208-1212).pdf)

Sources

- 1. nanobioletters.com [nanobioletters.com]